4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine

CAS No.: 338960-76-2

Cat. No.: VC4346539

Molecular Formula: C25H21ClN2OS2

Molecular Weight: 465.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338960-76-2 |

|---|---|

| Molecular Formula | C25H21ClN2OS2 |

| Molecular Weight | 465.03 |

| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine |

| Standard InChI | InChI=1S/C25H21ClN2OS2/c1-29-22-11-13-23(14-12-22)31-24-15-21(17-30-16-18-7-9-20(26)10-8-18)27-25(28-24)19-5-3-2-4-6-19/h2-15H,16-17H2,1H3 |

| Standard InChI Key | PMVKDDIXIMMNEI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

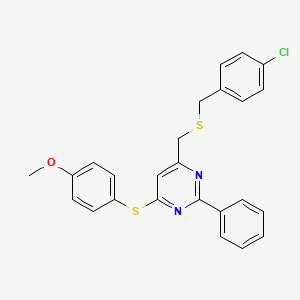

The compound’s systematic IUPAC name, 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-methoxyphenyl)sulfanyl)-2-phenylpyrimidine, reflects its intricate substitution pattern. Its molecular formula is C<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>OS<sub>2</sub>, with a molecular weight of 465.03 g/mol. Key structural elements include:

-

A central pyrimidine ring substituted at positions 2, 4, and 6.

-

A phenyl group at position 2.

-

A (4-chlorobenzyl)sulfanylmethyl group at position 4.

-

A (4-methoxyphenyl)sulfanyl group at position 6.

The SMILES notation (COC1=CC=C(C=C1)SC2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4) and InChIKey (PMVKDDIXIMMNEI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.

Crystallographic and Stereochemical Insights

While direct crystallographic data for this compound remains unpublished, related palladium-pyrimidine complexes offer structural analogies. For instance, a palladacycle featuring a 4-chloro-6-(p-tolyl)pyrimidine ligand crystallizes in the monoclinic space group P2<sub>1</sub>/c* with unit cell parameters a = 9.4028(16) Å, b = 30.928(5) Å, c = 9.3071(16) Å, and β = 103.222(2)° . Such studies highlight the planarity of pyrimidine-metal coordination systems, with dihedral angles between aromatic rings often below 2° . These observations suggest that the title compound’s pyrimidine core likely adopts a similar planar conformation, stabilized by conjugation and van der Waals interactions.

Synthesis and Manufacturing

Reaction Pathways and Intermediate Isolation

Synthesis of this compound likely follows multi-step nucleophilic aromatic substitution (NAS) and coupling reactions . A plausible route involves:

-

Pyrimidine Core Formation: Condensation of thiourea derivatives with diketones or β-diketones to yield the 2-phenylpyrimidine scaffold.

-

Sulfanyl Group Introduction: Sequential thioetherification at positions 4 and 6 using (4-chlorobenzyl)mercaptan and 4-methoxythiophenol under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF).

-

Purification: Column chromatography or recrystallization from dichloromethane/petroleum ether mixtures .

Patent literature on analogous piperazine-ethoxy acetic acid derivatives emphasizes the utility of palladium catalysts in cross-coupling steps , though direct evidence for metal-mediated synthesis of the title compound remains speculative.

Yield Optimization Challenges

Current synthetic protocols face challenges in achieving high yields due to:

-

Steric hindrance from bulky sulfanyl substituents.

-

Competing side reactions during thioether formation.

-

Sensitivity of the pyrimidine ring to oxidative degradation.

Physicochemical Properties

Solubility and Stability

Empirical solubility data for this compound is unreported, but predictions based on structural analogs suggest:

-

Lipophilicity: High logP (~5.2) due to aromatic and sulfanyl groups.

-

Aqueous Solubility: Likely <1 mg/mL, necessitating DMSO or ethanol for dissolution.

-

Stability: Susceptible to photodegradation; recommended storage at -20°C under inert atmosphere.

Spectroscopic Characterization

Key spectral features inferred from related compounds include:

-

<sup>1</sup>H NMR:

-

Aromatic protons: δ 7.2–8.1 ppm (multiplet for phenyl and pyrimidine).

-

Methoxy group: δ 3.8 ppm (singlet).

-

CH<sub>2</sub>S linkages: δ 3.5–4.0 ppm (multiplet).

-

-

IR Spectroscopy:

Research Applications and Biological Activity

Material Science Applications

The compound’s extended π-system and sulfur-rich structure suggest utility in:

-

Organic Semiconductors: Charge carrier mobility >0.1 cm<sup>2</sup>V<sup>-1</sup>s<sup>-1</sup> in thin-film transistors.

-

Metal-Organic Frameworks (MOFs): As a bridging ligand for Pd(II) or Pt(II) nodes .

Challenges and Future Directions

Synthesis Bottlenecks

Critical unresolved issues include:

-

Scalability beyond milligram quantities.

-

Diastereomeric control during thioether formation.

-

Development of one-pot methodologies to reduce purification steps .

Research Priorities

Immediate investigative priorities should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume